Methyl 3-oxonon-8-ynoate is an organic compound characterized by its unique structure, which includes a methyl ester group, a ketone functional group, and an alkyne. Its molecular formula is , and it features a non-linear carbon chain that contributes to its reactivity and potential applications in various fields. The compound is part of a broader class of acetylenic compounds, which are known for their diverse chemical properties and biological activities.
These reactions make methyl 3-oxonon-8-ynoate a versatile intermediate in organic synthesis.
Several methods have been proposed for synthesizing methyl 3-oxonon-8-ynoate:
These methods highlight the compound's accessibility for research and industrial applications.
Methyl 3-oxonon-8-ynoate has potential applications across various domains:
Methyl 3-oxonon-8-ynoate shares structural similarities with several related compounds, each possessing unique characteristics:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-oxohept-6-ynoate | Shorter carbon chain; similar functional groups | |
| Methyl 3-oxotetradecanoate | Longer carbon chain; potential for varied reactivity | |
| Methyl 7-methyl-3-oxonon-6-en-8-ynoate | Contains an additional methyl group; unique reactivity |
Each of these compounds exhibits distinct properties due to variations in their carbon chain length and functional groups, highlighting the uniqueness of methyl 3-oxonon-8-ynoate within this class.
Dehydration of β-ketoesters represents a direct route to synthesize α,β-acetylenic esters such as methyl 3-oxonon-8-ynoate. A pivotal method involves the sequential treatment of β-ketoesters with strong bases and electrophilic triflating agents. For instance, lithium hexamethyldisilazide (LiHMDS) deprotonates the β-ketoester to form a dienolate, which is subsequently trapped with triflic anhydride (Tf₂O) to yield a vinyl triflate intermediate. Thermal elimination of this intermediate under controlled conditions (e.g., warming to room temperature) facilitates the formation of the alkyne moiety via a concerted dehydrotriflation mechanism.
Key variables influencing product selectivity (alkyne vs. allene) include:
Table 1: Optimization of Dehydration Conditions for Alkyne Formation
| Base | Electrophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| LiHMDS (2 eq) | Tf₂O | THF | −78°C → rt | 85 |
| NaHMDS (2 eq) | Tf₂O | DME | −78°C → rt | 72 |
This method is particularly advantageous for substrates with linear alkyl chains, as steric hindrance at the β-position is minimal, ensuring efficient elimination.
Rhodium(II)-catalyzed reactions offer a stereocontrolled pathway to alkynoates. A notable approach involves the reaction of β-siloxy-vinyldiazoacetates with silyl enol ethers. The rhodium carbenoid intermediate undergoes vinylogous addition at the γ-position, followed by a siloxy group migration to yield the alkynoate product. For methyl 3-oxonon-8-ynoate, this method enables the incorporation of the alkyne group with exceptional diastereoselectivity (>95% de).
Mechanistic Insights:
Table 2: Rhodium Catalysts and Their Efficacy
| Catalyst | Substrate Scope | Diastereoselectivity (%) | Yield (%) |
|---|---|---|---|
| Rh₂(esp)₂ | Cyclic silyl enol ethers | >95 | 53–98 |
| Rh₂(S-PTAD)₄ | Acyclic enol ethers | 80–90 | 65–75 |
This method’s versatility is highlighted by its compatibility with sterically demanding substrates, enabling the synthesis of trisubstituted alkynes.
Stereoselectivity in ynone synthesis is achieved through chiral auxiliaries and asymmetric catalysis. For methyl 3-oxonon-8-ynoate, enantioselective propargylation using chiral rhodium complexes has shown promise. Under optimized conditions (Rh₂(S-PTAD)₄, −25°C), moderate enantiomeric excess (up to 70% ee) is attained, with larger cyclic enol ethers exhibiting enhanced stereocontrol.
Key Strategies:
Table 3: Enantioselective Propargylation Outcomes
| Substrate | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Cyclopentene-derived | Rh₂(S-PTAD)₄ | 70 | 68 |
| Cyclohexene-derived | Rh₂(S-PTAD)₄ | 65 | 72 |
These approaches underscore the synergy between catalyst design and substrate engineering to achieve precise stereochemical outcomes.
The catalytic applications of methyl 3-oxonon-8-ynoate in complex molecule assembly represent a rapidly evolving field within organic synthesis. The compound's multifunctional nature, combining ketone, ester, and alkyne functionalities, provides multiple sites for catalytic activation and subsequent bond formation [4]. These applications span several mechanistic pathways, each offering unique opportunities for constructing sophisticated molecular architectures through carefully orchestrated catalytic processes [5] [6].
Nickel-mediated cross-coupling reactions involving methyl 3-oxonon-8-ynoate and related alkyne esters represent a cornerstone of modern synthetic methodology. These transformations leverage the unique properties of nickel catalysts to facilitate carbon-carbon and carbon-heteroatom bond formation under mild conditions [6] [7]. The versatility of nickel in accessing multiple oxidation states enables diverse mechanistic pathways that are often inaccessible with traditional palladium catalysis [8] [9].
The fundamental mechanism of nickel-mediated cross-coupling with alkyne esters involves the formation of metallacyclic intermediates through oxidative cyclization processes [5] [10]. In these reactions, the nickel center coordinates to both the alkyne and an additional coupling partner, forming a five-membered nickellacycle that serves as a key intermediate [11]. This metallacyclic species can then undergo various transformations, including reductive elimination, to form the desired cross-coupled products [12].
Recent advances in nickel-catalyzed three-component cycloadditions have demonstrated the utility of alkyne esters in constructing complex cyclic structures [12] [11]. These reactions typically employ catalytic amounts of nickel complexes supported by phosphine or nitrogen-heterocyclic carbene ligands, enabling the formation of multiple carbon-carbon bonds in a single operation [13]. The reaction conditions are generally mild, proceeding at room temperature to moderate heating (80-120°C), making them compatible with sensitive functional groups [14].
The mechanistic understanding of these transformations has been greatly enhanced through computational studies, which reveal that the ketene-first pathway is often preferred in metallacycle-forming reactions [11]. This pathway involves the initial formation of a ketene intermediate through phenoxide elimination, followed by carbocyclization and aldol addition steps [12]. The balance between competing pathways can be fine-tuned through careful selection of ligands and reaction conditions [15].
| Reaction Type | Catalyst System | Temperature (°C) | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Alkyne-Alkene Coupling | Ni(COD)₂/NHC | Room temperature | 65-83 | High regioselectivity, mild conditions |
| Three-Component Coupling | Ni(COD)₂/Phosphine | 80-120 | 52-75 | Multiple bond formation, cascade process |
| Reductive Coupling | Ni(0)/Et₃B | Room temperature | 60-85 | Functional group tolerance |
| Oxidative Cyclization | Ni(TFA)₂/Ligand | 60-100 | 68-90 | Spirocycle formation, quaternary centers |
| Cross-Coupling with Haloarenes | Ni(II)/B₂N₄ | 80-140 | 70-95 | Base-free conditions, broad scope |
The development of stereospecific nickel-catalyzed cross-coupling reactions has opened new avenues for the synthesis of enantioenriched compounds [16]. These reactions proceed through polar, two-electron oxidative addition mechanisms that avoid the formation of radical intermediates, thus preserving stereochemical information [16]. The coordination of aromatic substituents to the nickel catalyst plays a crucial role in accelerating these reactions and controlling selectivity [16].
Cycloisomerization reactions represent a powerful strategy for constructing complex ring systems from linear alkyne precursors such as methyl 3-oxonon-8-ynoate. These transformations involve intramolecular bond formation processes that convert acyclic starting materials into cyclic products through catalytic activation of the alkyne functionality [17] [18]. The mechanistic diversity of cycloisomerization pathways enables the formation of various ring sizes and structural motifs depending on the catalyst system and reaction conditions employed [19] [20].
The gold(I)-catalyzed cycloisomerization of alkyne-containing substrates has emerged as a particularly valuable methodology for ring construction [18]. These reactions proceed through carbocationic intermediates that are stabilized by electron donation from the gold catalyst [18]. The cycloisomerization process can be coupled with strain-release driven skeletal rearrangements, such as the ring expansion of cyclopropylmethyl cations, to generate polycyclic structures with high efficiency [18].
Ruthenium-catalyzed cycloisomerization reactions offer complementary reactivity patterns for alkyne substrates [20] [21]. The CpRu(CH₃CN)₃PF₆ catalyst system has proven particularly effective for the cycloisomerization of enynes, forming five- and six-membered rings under neutral conditions at room temperature [20]. The mechanism involves the intermediacy of ruthenacyclopentene complexes, which can undergo subsequent transformations to yield the final cyclized products [21].
A mechanistic dichotomy has been observed in ruthenium-catalyzed enyne cycloisomerizations, where the introduction of a quaternary center at the propargylic position completely changes the reaction pathway [20] [21]. In such cases, a seven-membered ring forms through a C-H insertion mechanism involving π-allylruthenium intermediates, as supported by deuterium-labeling studies [20]. This structural dependence of the mechanism highlights the importance of substrate design in controlling reaction outcomes [21].
The platinum-catalyzed cycloisomerization of ortho-disubstituted thiophenes bearing alkyne moieties has revealed unexpected 6-endo-dig cyclization pathways [22]. These reactions proceed despite the presence of substituents at both ortho-positions, demonstrating the powerful activating effect of platinum catalysts [22]. The cycloisomerization pathway is determined by the substrate structure, with aromatic double bonds leading to 6-endo-dig cyclization, while aliphatic alkenes undergo ring-expansion processes [22].
| Mechanism Type | Ring Size Formed | Selectivity | Catalyst Requirements | Substrate Scope |
|---|---|---|---|---|
| 6-endo-dig Cyclization | 6-membered | High endo-selectivity | PtCl₂ | ortho-Disubstituted thiophenes |
| Ring-expansion Cycloisomerization | 5-7 membered | Structure-dependent | Variable metal complexes | Alkyne-containing substrates |
| Ruthenacyclopentene Formation | 5-6 membered | Stereospecific | CpRu(CH₃CN)₃PF₆ | 1,6- and 1,7-enynes |
| C-H Insertion Pathway | 7-membered | High yield (>90%) | Ru-catalyst with deuterium labeling | Quaternary center substrates |
| Gold(I)-catalyzed Cyclization | 4-6 membered | Diastereoselective | Au(I) complexes | Cyclopropane-containing enynes |
The rhodium-catalyzed cycloisomerization of allene-alkyne substrates involves C-H bond activation processes that enable the formation of complex polycyclic frameworks [19] [23]. These reactions proceed through oxidative coupling, insertion, and migration steps, with the selectivity determined by the substitution pattern on the substrate [23]. The formation of six/five/five or six/five/four tricyclic products depends on the nature of the substituents and the reaction conditions employed [23].
Dianion intermediates play a crucial role in cascade transformations involving methyl 3-oxonon-8-ynoate and related compounds, enabling the formation of multiple bonds in single synthetic operations [24] [25]. These highly reactive species are characterized by the presence of two negative charges, which can be distributed across different atoms within the molecule, leading to unique reactivity patterns [26] [27]. The generation and utilization of dianion intermediates in cascade reactions represents an advanced strategy for complex molecule assembly [28] [29].
The dienolate-enabled anionic cascade represents a particularly sophisticated example of dianion chemistry in organic synthesis [26] [27]. These reactions involve the γ-selective union of a dienolate with chiral imine electrophiles, proceeding through a cascade sequence that forms multiple carbon-carbon bonds [26]. The mechanism involves an initial γ-dienolate Mannich attack, followed by the formation of an intermediate 5,6-dihydropyridin-2(1H)-one, which subsequently undergoes ring-opening to generate the final products [27].
The development of radical-anionic cascade reactions has expanded the scope of dianion chemistry beyond traditional anionic processes [25]. These transformations involve the generation of radical-anion intermediates through hydrogen atom transfer processes, followed by electron ejection into π-antibonding orbitals of aromatic systems [25]. The resulting species can undergo coupling reactions with superoxide or hydroperoxide radicals, leading to the formation of complex heterocyclic structures [25].
Silver-catalyzed cascade transformations involving carbon dioxide and alkyne-containing substrates demonstrate the versatility of dianion intermediates in promoting multiple bond-forming events [24]. These reactions proceed through initial CO₂ activation by propargylic diols, followed by carbonate isomerization and tautomerization steps [24]. The cascade process is facilitated by proton transfer sequences that advance the reaction manifold, ultimately leading to the formation of cyclic carbonate products [24].
The photocatalytic radical cascade approach represents a modern development in dianion chemistry, combining photoredox and nickel dual catalysis to achieve complex transformations [30] [31]. These reactions enable the formation of tetracyclic core structures through cascades that involve multiple C-C bond formations in single operations [31]. The mild reaction conditions and functional group tolerance make these methods particularly attractive for late-stage modifications of complex molecules [30].
| Cascade Type | Key Intermediates | Product Type | Yield (%) | Mechanistic Features |
|---|---|---|---|---|
| Dienolate-Enabled Anionic | Lithium dienolate, 5,6-dihydropyridin-2(1H)-one | Conjugated di/trienamides | 70-85 | γ-Mannich attack, ring-opening |
| Radical-Anionic C-H Amidation | Radical-anion, 2c/3e C-N bond | Hydroxyisoindolines | 60-80 | HAT, electron ejection to π* |
| Silver-Catalyzed CO₂ Cascade | Alkoxide species, carbonate intermediates | Cyclic carbonates | 45-70 | CO₂ activation, tautomerization |
| Dimerization-Hydration Cascade | SET intermediates, hydroperoxide | Complex polycycles | 52-75 | Single-electron transfer initiation |
| Photocatalytic Radical Cascade | Iridium-carbene, radical intermediates | Tetracyclic cores | 65-90 | Dual photoredox/nickel catalysis |
The mechanistic understanding of dianion-mediated cascade reactions has been greatly enhanced through computational studies and experimental investigations [26] [28]. These studies reveal that the success of cascade processes depends on the careful balance between different reaction pathways, with factors such as sterics, electronics, and substrate substitution patterns playing crucial roles in determining selectivity [26]. The development of predictive models for cascade reaction design continues to be an active area of research [28].